Paraquat Monopyridone Iodide

Description

Contextualization within Bipyridylium Compound Research

Bipyridylium compounds are a class of organic chemicals characterized by two linked pyridine (B92270) rings, with at least one of the nitrogen atoms being quaternized. oup.com This class is renowned for its redox-active nature, meaning the compounds can readily accept and donate electrons. wikipedia.org This property is central to the herbicidal activity of paraquat (B189505) (1,1'-dimethyl-4,4'-bipyridylium dichloride), which disrupts photosynthesis in plants through a process of electron transfer and the subsequent generation of reactive oxygen species. wikipedia.orgfrontiersin.org

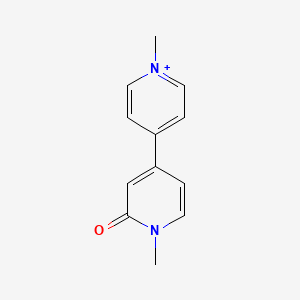

Research into bipyridylium compounds explores how structural modifications affect their physicochemical properties, such as redox potential, stability, and biological interactions. oup.comresearchgate.net Paraquat Monopyridone Iodide is an important example of such a modification. It features one standard N-methylated pyridinium (B92312) ring, characteristic of paraquat, and a second ring that has been converted to an N-methyl pyridone structure. vulcanchem.com This introduces a carbonyl group and alters the electronic and structural properties of the molecule compared to the symmetrical paraquat dication. vulcanchem.com The presence of the iodide anion, as opposed to the more common chloride in herbicidal formulations, is another distinguishing feature. vulcanchem.com The synthesis of such derivatives often follows general procedures for bipyridylium compounds, which involve the quaternization of 4,4'-bipyridyl with methyl halides, like methyl iodide, followed by specific steps such as oxidation to create the pyridone structure. vulcanchem.comwikipedia.org

Significance as a Transformation Product of Paraquat

A primary area of scientific focus for this compound is its role as a transformation product of paraquat. It is formed through both metabolic processes in animals and environmental degradation pathways.

In animal metabolism, paraquat is largely excreted unchanged; however, a small portion is metabolized to various products, including Paraquat Monopyridone. thaipan.orgfao.org Studies have identified it as a minor metabolite alongside monoquat (1-methyl-4,4'-bipyridylium ion) and paraquat dipyridone. thaipan.orgepa.gov For instance, one study reported that paraquat monopyridone accounted for approximately 3.2% of excreted paraquat metabolites. thaipan.org The formation of the monopyridone metabolite is believed to occur through oxidation of one of the pyridine rings. nih.gov

In the environment, paraquat is subject to photodegradation, especially under UV irradiation. researchgate.netwho.int This process can also lead to the formation of Paraquat Monopyridone. researchgate.netresearchgate.net Studies using techniques like photocatalysis with titanium dioxide (TiO₂) have identified monopyridone as an intermediate product during the breakdown of paraquat in aqueous solutions. researchgate.netutm.my The identification and quantification of these transformation products are vital for understanding the complete environmental fate and potential long-term impacts of paraquat use.

Overview of Research Trajectories

The main trajectory for research involving this compound has been in the field of analytical chemistry. It serves as a critical reference material and analytical standard for the detection and quantification of paraquat and its metabolites in various samples, such as environmental matrices and biological tissues. sigmaaldrich.comsigmaaldrich.com Its distinct mass allows it to be used as an internal standard in mass spectrometry-based methods, ensuring accurate analysis. vulcanchem.com Deuterated versions, such as this compound-(1-methyl-d₃), are particularly valuable for isotope dilution techniques. vulcanchem.comavantorsciences.com

While the primary application is as an analytical tool, the existence of this and other metabolites raises questions about their own potential biological activities. Research on the degradation products of paraquat has sometimes shown that these new compounds can have their own toxicological profiles. nih.gov However, specific research into the independent biological or redox activity of this compound is less extensive than that of its parent compound. Its structural asymmetry and altered electronic properties compared to paraquat suggest that its interaction with biological systems, such as reductases and cell membranes, would differ, but this remains a less explored area of research. vulcanchem.com

Chemical Compound Information

| Compound Name | Other Names | Molecular Formula |

| This compound | 1′,2′-Dihydro-1,1′-dimethyl-2′-oxo-4,4′-bipyridinium Iodide; 1,1´-Dimethyl-2´-oxo-1´,2´-dihydro-[4,4´]bipyridinyl-1-ium iodide | C₁₂H₁₃IN₂O |

| Paraquat | 1,1'-dimethyl-4,4'-bipyridinium dichloride; Methyl Viologen | [(C₆H₇N)₂]Cl₂ |

| Monoquat | 1-methyl-4,4'-bipyridylium ion | C₁₁H₁₁N₂⁺ |

| Paraquat Dipyridone | 1,1'-dimethyl-4,4'-bipyridyl-2,2'-dione | C₁₂H₁₂N₂O₂ |

| 4,4'-Bipyridyl | 4,4'-Dipyridine | C₁₀H₈N₂ |

| Methyl Iodide | Iodomethane | CH₃I |

| Titanium Dioxide | Titania | TiO₂ |

Physicochemical Properties of this compound

| Property | Value/Description | Source |

| CAS Number | 35022-71-0 | scbt.com |

| Molecular Formula | C₁₂H₁₃IN₂O | scbt.com |

| Molecular Weight | 328.15 g/mol | scbt.com |

| Physical Form | Neat (pure substance) | vulcanchem.com |

| Melting Point | >300 °C | vulcanchem.com |

| Primary Application | Analytical Standard / Reference Material | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2O/c1-13-6-3-10(4-7-13)11-5-8-14(2)12(15)9-11/h3-9H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAUDUMTDBMCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C2=CC=[N+](C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium(1+) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 - 290 °C | |

| Record name | 1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium(1+) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic and Formation Pathways of Paraquat Monopyridone Iodide

Chemical Synthesis Approaches

The synthesis of Paraquat (B189505) Monopyridone Iodide is not as direct as that of its parent compound, paraquat. Research into its synthetic pathways often stems from the study of paraquat's degradation products.

Early Synthetic Routes and Methodological Development

Historically, the synthesis of paraquat itself, typically as a dichloride or diiodide salt, has been well-documented. The process generally involves the coupling of pyridine (B92270) with sodium in ammonia, followed by oxidation to produce 4,4'-bipyridine (B149096). This intermediate is then dimethylated using a methylating agent like methyl iodide to yield paraquat diiodide.

While a direct, high-yield synthesis specifically for Paraquat Monopyridone Iodide is not extensively reported in foundational literature, its formation can be understood as a subsequent modification of the paraquat structure. Methodological developments have largely focused on the isolation and identification of paraquat's metabolites and degradation products, which include the monopyridone derivative.

Derivatization from Parent Paraquat Structures

The most recognized pathway to obtaining this compound is through the derivatization of the parent paraquat cation. This transformation involves the oxidation and subsequent rearrangement of one of the pyridine rings in the paraquat molecule to form a pyridone structure. While this process occurs naturally in the environment, controlled laboratory synthesis can be achieved through oxidative reactions. However, specific reagents and conditions optimized for the high-yield synthesis of the iodide salt of paraquat monopyridone are not widely published, suggesting that this compound is more commonly studied as a product of environmental transformation rather than a target of direct synthesis.

Environmental Transformation Mechanisms

The formation of paraquat monopyridone in the environment is a key aspect of paraquat's fate and persistence. Photochemical degradation is a primary driver of this transformation.

Photochemical Degradation Pathways of Paraquat Leading to Monopyridone Intermediates

When exposed to sunlight, particularly ultraviolet (UV) radiation, paraquat undergoes a series of photochemical reactions. These processes are critical in breaking down the herbicidally active parent compound into various by-products, including paraquat monopyridone.

UV light provides the energy necessary to induce electronic transitions in the paraquat molecule, leading to its excitation. This excited state is more susceptible to cleavage and oxidation. The degradation pathway involves the formation of radical species and subsequent reactions with oxygen. One of the significant intermediates formed during this process is the paraquat monopyridone. Further degradation can lead to the formation of 4-carboxy-1-methylpyridinium ion and ultimately to the mineralization of the compound into smaller molecules like carboxylic acids (e.g., succinate, acetate, oxalate, and formate), carbon dioxide, and water inrs.ca.

The efficiency of this UV-induced degradation can be significantly enhanced by the presence of photocatalysts. For instance, titanium dioxide (TiO2) has been shown to substantially increase the rate of paraquat degradation under UV irradiation semanticscholar.orgnih.gov. Studies have demonstrated that in the presence of a TiO2 catalyst, the removal of total organic carbon (TOC) from a paraquat solution is significantly higher compared to photolysis alone inrs.ca.

The rate and extent of paraquat's photodegradation to monopyridone and other by-products are influenced by a variety of environmental factors.

pH: The pH of the surrounding medium can affect the surface charge of photocatalysts and the speciation of the compounds involved, thereby influencing the degradation rate. For TiO2-assisted photodegradation, the maximum rate of paraquat degradation is often observed at a pH close to the point of zero charge (pHzpc) of the catalyst scirp.org. At pH values below the pHzpc, the catalyst surface is positively charged, which can lead to repulsion of the positively charged paraquat molecules, potentially decreasing the degradation efficiency scirp.org. Conversely, at basic pH, the increased concentration of hydroxyl ions can react with photogenerated holes to create highly reactive hydroxyl radicals, which can enhance photodegradation researchgate.net.

Dissolved Organic Matter (DOM): The presence of dissolved organic matter, such as humic acids, can have a dual effect on the photodegradation of paraquat. DOM can act as a photosensitizer, absorbing light and generating reactive oxygen species that can contribute to the degradation of paraquat mdpi.commdpi.com. However, DOM can also compete with paraquat for photons and reactive species, and can adsorb to the surface of photocatalysts, potentially inhibiting the degradation process mdpi.com. The net effect depends on the specific characteristics of the DOM and the reaction conditions.

Other Ions and Substances: The presence of other ions in the water can also influence the photodegradation kinetics. For example, some studies have investigated the effect of various salts on the behavior of paraquat researchgate.net. The presence of certain inorganic anions may either enhance or inhibit the degradation process through various mechanisms, including scavenging of reactive species or modification of the photocatalyst surface.

Below is a table summarizing the influence of various factors on the photodegradation of paraquat:

| Factor | Influence on Photodegradation Kinetics | Research Findings |

| UV Light | Primary driver of photochemical degradation. | Induces cleavage and oxidation of the paraquat molecule, leading to the formation of monopyridone and other by-products inrs.ca. |

| Photocatalysts (e.g., TiO2) | Significantly enhances the rate of degradation. | Increases the removal of total organic carbon from paraquat solutions inrs.casemanticscholar.orgnih.gov. |

| pH | Affects catalyst surface charge and reaction pathways. | Optimal degradation rates are often observed near the point of zero charge of the photocatalyst scirp.org. Both acidic and basic conditions can influence the process scirp.orgresearchgate.net. |

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer or an inhibitor. | The effect is complex and depends on the nature of the DOM and the specific reaction conditions mdpi.commdpi.com. |

Microbial and Biological Degradation of Paraquat to Monopyridone Derivatives

Microbial degradation is a significant pathway for the breakdown of paraquat in the environment. nih.govfrontiersin.org Various microorganisms, including bacteria, fungi, and yeast, have been identified as capable of degrading paraquat, often utilizing it as a source of carbon or nitrogen. nih.govnih.gov This bioremediation process is considered an efficient and cost-effective strategy for removing paraquat from contaminated soil and water. frontiersin.org

A diverse range of microbial species has been shown to effectively degrade paraquat. Bacteria, in particular, have demonstrated significant degradation capabilities. nih.gov Some microorganisms metabolize paraquat by using it as the sole source of carbon or nitrogen, while others transform it into less toxic substances through co-metabolism. nih.gov Fungal systems are also capable of degrading paraquat, although bacteria have generally been found to be more effective. nih.gov

Several studies have isolated and characterized specific paraquat-degrading microorganisms. The yeast Lipomyces starkeyi has been shown to completely remove paraquat from a medium within three days under certain conditions. nih.govfrontiersin.org Immobilized bacterial cells, such as Pseudomonas putida and Bacillus subtilis, have also shown high efficiency, removing approximately 92% of paraquat within 10 hours, a significant improvement over free cells. nih.govmdpi.com

| Microorganism | Type | Degradation Findings | Reference |

|---|---|---|---|

| Lipomyces starkeyi | Yeast | Completely removed paraquat (27 mg/L) within 3 days. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Hypholoma dispersum ECS-705 | Fungus | Removed 70.7% of paraquat in 12 days. nih.gov | nih.gov |

| Pseudomonas putida | Bacteria | Showed a 95% degradation rate with the addition of activated carbon and glucose. nih.gov Can utilize paraquat as a carbon/nitrogen source. nih.gov | nih.govnih.gov |

| Enterobacter cloacae PQ02 | Bacteria | Showed a 95% degradation rate with the addition of activated carbon and glucose. nih.gov | nih.gov |

| Bacillus subtilis | Bacteria | Immobilized on nanoceramics, removed ~92% of paraquat in 10 hours. nih.govmdpi.com | nih.govmdpi.com |

| Bacterial Consortium | Bacteria | Achieved 97% degradation of paraquat (100 mg/L). nih.gov | nih.gov |

| Rhizopus sp. | Fungus | Identified as the most effective paraquat degrader among several fungal isolates tested. researchgate.net | researchgate.net |

| Micrococcus sp. | Bacteria | Demonstrated effective degradation of paraquat. researchgate.net | researchgate.net |

The precise enzymatic pathways for paraquat degradation in most microorganisms are not extensively detailed in scientific literature. nih.gov However, a primary step in the microbial conversion of paraquat is N-demethylation, which transforms paraquat into monoquat. nih.govfrontiersin.org This monoquat can then undergo further oxidative ring cleavage to form 4-carboxy-1-methylpyridinium ion, which is subsequently degraded by microbial activity into methylamine and carbon dioxide. nih.gov

While microbial enzymology is an area requiring more research, studies in other organisms provide insight into relevant catalytic mechanisms. nih.gov In plants, for instance, a P450 enzyme known as AtPQT11 has been identified that detoxifies paraquat by converting it to N-demethyl paraquat. biorxiv.org In response to the oxidative stress induced by paraquat, which involves the generation of superoxide (B77818) radicals, bacteria employ specific enzymatic defenses. researchgate.net The SoxRS regulatory system in E. coli, for example, is activated by superoxide, leading to the expression of defensive enzymes like superoxide dismutase (SOD). nih.govresearchgate.net SOD converts superoxide into hydrogen peroxide, which is then managed by other enzymes like catalase. researchgate.net These enzymatic responses are crucial for microbial tolerance to paraquat's toxic effects during biotransformation.

The efficiency of microbial degradation of paraquat is influenced by the presence or absence of oxygen. Research indicates that degradation rates are generally higher under aerobic conditions compared to anaerobic conditions. nih.gov For example, the yeast Lipomyces starkeyi has been noted to degrade paraquat effectively under aerobic conditions. nih.gov In a study examining paraquat sorbed to plant residues, degradation by natural microbial populations was significantly greater in aerobic environments. nih.gov When the residues were mixed and incorporated into soil, creating less aerobic conditions, very little degradation occurred. nih.gov This suggests that oxygen is a key factor for the microbial metabolic pathways involved in breaking down the paraquat molecule.

Oxidative Degradation Processes

Oxidative processes, particularly those that generate highly reactive hydroxyl radicals (•OH), are effective methods for degrading paraquat. researchgate.net Paraquat is resistant to conventional water treatments, making advanced oxidation processes (AOPs) a necessary and promising alternative for its removal and mineralization. researchgate.nettandfonline.com

Advanced Oxidation Processes (AOPs) are a set of chemical treatments designed to remove organic pollutants through reactions with hydroxyl radicals. wikipedia.org Various AOPs have been successfully applied to the degradation of paraquat, including Fenton, electro-Fenton (EF), and photoelectro-Fenton (PEF) methods. researchgate.netresearchgate.net These processes are highly effective due to the in-situ generation of •OH, a potent and non-selective oxidant that can fragment and mineralize persistent organic compounds like paraquat. researchgate.netwikipedia.org

The photoelectro-Fenton process has been identified as particularly efficient, achieving high rates of paraquat degradation and mineralization of the resulting organic carbon. researchgate.nettandfonline.com Anodic oxidation using boron-doped diamond (BDD) electrodes is another powerful AOP, capable of achieving nearly complete removal of paraquat and its byproducts. nih.gov The degradation pathway in these processes typically involves the initial breakdown of the paraquat molecule, followed by the formation of short-chain carboxylic acids such as oxalic, formic, acetic, and succinic acids, before eventual mineralization to CO₂, H₂O, and inorganic ions. researchgate.netnih.gov

| Advanced Oxidation Process (AOP) | Key Features | Reported Efficiency | Reference |

|---|---|---|---|

| Photoelectro-Fenton (PEF) | Combines electro-Fenton with UV irradiation. | Achieved 79% degradation of the initial compound and 82% removal of Total Organic Carbon (TOC). researchgate.nettandfonline.com In another study, yielded 97% Chemical Oxygen Demand (COD) decay. researchgate.net | researchgate.nettandfonline.comresearchgate.net |

| Electro-Fenton (EF) | Electrochemical generation of Fenton's reagent (H₂O₂ and Fe²⁺). | Yielded 94% COD decay. researchgate.net | researchgate.net |

| Anodic Oxidation (on BDD electrode) | Direct and indirect oxidation at a Boron-Doped Diamond anode surface. | Achieved 99% COD and 98.6% TOC removal after 300 minutes. nih.gov | nih.gov |

| Classic Fenton Treatment (CFT) | Reaction of hydrogen peroxide with ferrous iron (Fe²⁺). | Exhibited the fastest initial removal rate but was less efficient overall than PEF and EF. researchgate.net | researchgate.net |

The reaction of paraquat with strong oxidants like hydrogen peroxide (H₂O₂) is a direct chemical pathway for its degradation and the formation of its oxidized derivatives, including monopyridone. nih.gov This process is often mediated by a catalyst, most commonly iron, in what is known as the Fenton reaction or a Fenton-like reaction. nih.govpurdue.edu

In the classic Fenton reaction, hydrogen peroxide reacts with ferrous iron (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH). nih.govyoutube.com These radicals are the primary agents responsible for the subsequent oxidation of paraquat. nih.gov Another proposed mechanism is a Fenton-like reaction where the paraquat radical itself reacts with hydrogen peroxide, a process also catalyzed by iron, to produce hydroxyl radicals. purdue.edu The presence of an iron catalyst, even at very low concentrations, is crucial for the reaction to proceed efficiently. nih.gov This catalytic cycle of generating potent oxidizing species from hydrogen peroxide is fundamental to the transformation of paraquat into intermediate products like monopyridone and its eventual mineralization. nih.govnih.gov

Formation as a Metabolite in Biological Systems (Excluding Human Clinical Data)

Paraquat can undergo metabolic transformation in certain biological systems, leading to the formation of Paraquat Monopyridone. Research conducted on non-human biological systems has provided evidence for this metabolic pathway.

An in vitro study utilizing rat liver homogenates demonstrated the conversion of paraquat to a metabolite identified as paraquat-monopyridone (1',2'-dihydro-1,1'-dimethyl-2-oxo-4,4'-bipyridylium ion) nih.gov. In this study, paraquat was incubated with fresh rat liver homogenate. The concentration of paraquat was observed to decrease over a 60-minute incubation period, a phenomenon not seen when incubated with preheated homogenate, suggesting an enzymatic process nih.gov. High-performance liquid chromatography (HPLC) analysis of the mixture containing the fresh liver homogenate revealed the presence of a new compound, which was subsequently isolated and identified as paraquat-monopyridone nih.gov.

This metabolic conversion is significant as the resulting metabolite, paraquat-monopyridone, has been reported to have lower toxicity than the parent compound, suggesting a detoxification pathway within the rat liver nih.gov. While the primary mechanism of paraquat's action in biological systems is through redox cycling, which regenerates the parent compound, this metabolic conversion to monopyridone represents a distinct pathway for its biotransformation apvma.gov.au.

The following table summarizes the key findings from the in-vitro study on the metabolism of paraquat in rat liver homogenates.

| Biological System | Compound | Incubation Time (minutes) | Observation | Metabolite Formed |

| Rat Liver Homogenate | Paraquat | 60 | ~30% decrease in Paraquat concentration | Paraquat Monopyridone |

Chemical Reactivity and Mechanistic Studies of Paraquat Monopyridone Iodide

Reaction Kinetics and Mechanistic Elucidation

The study of the reaction kinetics of paraquat (B189505) monopyridone iodide is essential for predicting its persistence and fate in various environments. While specific kinetic data for this derivative is scarce, the kinetics of paraquat degradation, which leads to the formation of the monopyridone structure, have been investigated.

Paraquat monopyridone is formed from paraquat through processes such as photochemical degradation and metabolism in living organisms. The rate of its formation is therefore dependent on the kinetics of paraquat degradation. Studies on the photocatalytic degradation of paraquat have shown that the reaction often follows pseudo-first-order kinetics. The apparent rate constant for paraquat degradation is influenced by factors such as the initial concentration of paraquat, pH, and the presence of photocatalysts like TiO2.

While detailed kinetic models for the complete degradation pathway of paraquat, including the formation and subsequent transformation of all intermediates, are complex, it has been noted that the degradation of paraquat can lead to a variety of by-products, including pyridinium (B92312) ions. The transformation of paraquat monopyridone would likely involve further degradation of the pyridinium rings.

Table 1: Apparent Rate Constants for Photocatalytic Degradation of Paraquat (Parent Compound)

| Initial Paraquat Concentration (ppm) | Apparent Rate Constant (k_app, min⁻¹) | Reference |

|---|---|---|

| 10 | 0.0656 ± 0.0010 | |

| 20 | Not specified |

Note: This data pertains to the degradation of the parent compound, paraquat, which leads to the formation of paraquat monopyridone.

The herbicidal activity and toxicity of paraquat are intrinsically linked to its ability to undergo electron transfer and redox cycling. The core of this process is the acceptance of an electron by the paraquat dication (PQ²⁺) to form a stable radical cation (PQ⁺•). This radical cation can then transfer the electron to molecular oxygen, regenerating the original dication and producing a superoxide (B77818) radical. This cycle generates reactive oxygen species (ROS), leading to cellular damage.

The reactivity of paraquat monopyridone iodide is determined by its key functional groups: the bipyridinium core, the N-methyl groups, the pyridone moiety, and the iodide counter-ion.

Bipyridinium Core: This is the primary site of redox activity. The two pyridinium rings provide the electrophilic centers that can accept an electron to form a radical cation.

N-Methyl Groups: These groups contribute to the positive charge on the nitrogen atoms, enhancing the electron-accepting ability of the pyridinium rings.

Iodide Ion: As a counter-ion, the iodide ion balances the positive charge of the bipyridinium cation. In solution, it exists as a separate entity. However, in certain contexts, halide ions can form charge-transfer complexes with viologens like paraquat.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods, such as quantum chemical studies and Density Functional Theory (DFT), provide valuable insights into the molecular structure, electronic properties, and reaction mechanisms of chemical compounds. While specific studies on this compound are limited, research on the parent paraquat molecule offers a foundational understanding.

Quantum chemical calculations can be used to determine the optimized geometry, bond lengths, bond angles, and electronic structure of molecules. For the parent paraquat molecule, computational studies have been performed to understand its conformation and electronic properties. These studies are crucial for interpreting experimental data and predicting reactivity. The electronic properties of interest include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. For an electron-accepting molecule like paraquat, the energy of the LUMO is particularly important.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to study the degradation pathways of various organic pollutants. For paraquat, DFT calculations could be used to model the energetics of its degradation to paraquat monopyridone, identifying transition states and reaction intermediates. Such models can help elucidate the reaction mechanism at a molecular level. Recent computational studies have begun to explore the biodegradation pathways of paraquat using in silico methods, which could be extended to its metabolites.

Table 2: Calculated Properties of Paraquat (Parent Compound) from a DFT Study

| Property | Value | Method | Reference |

|---|---|---|---|

| Optimized Energy (a.u.) | -574.6903186 | B3LYP/6-31+G(d,p) | Not specified in provided text |

Note: This data pertains to the parent compound, paraquat. Specific computational studies on this compound were not found in the reviewed literature.

Molecular Dynamics Simulations of Interactions and Transformations

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the intricate interactions and dynamic transformations of chemical compounds at an atomic level. While extensive MD simulation studies specifically targeting this compound are not widely available in peer-reviewed literature, the application of this methodology holds significant potential for elucidating its chemical behavior. Drawing parallels from computational studies on its parent compound, paraquat, we can infer the types of insights that molecular dynamics simulations could provide regarding the interactions and transformations of this compound.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach can reveal detailed information about the conformational changes, interaction energies, and reaction pathways of a molecule in various environments. For this compound, such simulations could offer a deeper understanding of its reactivity, stability, and potential transformation mechanisms.

Interactions with Surrounding Media

A key application of molecular dynamics is to simulate how a molecule interacts with its environment, such as solvent molecules, ions, or larger biological macromolecules. These interactions govern the compound's solubility, transport, and biological activity. For instance, MD simulations could model this compound in an aqueous solution to study its hydration shell and the influence of water molecules on its structure and reactivity.

Furthermore, the interaction of this compound with biological targets is a critical area that could be explored through MD simulations. Based on studies of the parent compound, paraquat, which is known to interact with nucleic acids, simulations could be designed to investigate the binding affinity and mode of interaction of this compound with DNA or RNA. researchgate.net Such simulations can provide data on binding energies, identify key interacting residues, and reveal the conformational changes in both the small molecule and the macromolecule upon binding.

To illustrate the potential data generated from such simulations, the following hypothetical table outlines the interaction energies between this compound and various DNA base pairs, which could be calculated from MD simulation trajectories.

Illustrative Data Table: Calculated Interaction Energies of this compound with DNA Base Pairs This table is for illustrative purposes to demonstrate the potential output of molecular dynamics simulations.

| DNA Base Pair | Average van der Waals Energy (kcal/mol) | Average Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

|---|---|---|---|

| Adenine-Thymine (A-T) | -8.5 | -15.2 | -23.7 |

| Guanine-Cytosine (G-C) | -7.9 | -18.5 | -26.4 |

Transformations and Degradation Pathways

MD simulations can also be employed to study the chemical transformations of this compound. By using advanced techniques such as umbrella sampling or metadynamics, it is possible to explore the energy landscape of a chemical reaction and identify the most probable transformation pathways. The degradation of paraquat is known to proceed through various intermediates, including monoquat and paraquat monopyridone. inrs.ca MD simulations could provide atomistic details of these transformation processes.

For example, simulations could model the initial steps of the oxidative degradation of this compound in the presence of reactive oxygen species like hydroxyl radicals. By tracking the changes in bond lengths and atomic charges over the course of the simulation, researchers can identify bond-breaking and bond-forming events, leading to the elucidation of the reaction mechanism.

The following table provides a hypothetical representation of key parameters that could be monitored during a simulation of the initial stages of oxidative transformation of this compound.

Illustrative Data Table: Simulated Parameters for the Initial Stage of Oxidative Transformation This table is for illustrative purposes to demonstrate the potential output of molecular dynamics simulations.

| Simulation Time (ps) | Distance to Hydroxyl Radical (Å) | Key C-N Bond Length (Å) | Mulliken Charge on Pyridone Oxygen |

|---|---|---|---|

| 0 | 5.0 | 1.34 | -0.65 |

| 50 | 3.2 | 1.35 | -0.68 |

| 100 | 2.1 | 1.40 | -0.75 |

| 150 | 1.8 | 1.48 | -0.82 |

Advanced Analytical Methodologies for Detection and Quantification of Paraquat Monopyridone Iodide

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of Paraquat (B189505) Monopyridone Iodide, providing the necessary separation from complex sample matrices and other related compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and commonly employed methods.

HPLC is a versatile technique that can be coupled with various detectors for the quantification of Paraquat Monopyridone Iodide. The choice of detector depends on the required sensitivity and selectivity of the analysis.

HPLC coupled with an ultraviolet (UV) detector is a widely accessible method for the analysis of compounds that possess a chromophore. Paraquat Monopyridone, having a pyridinium (B92312) ring structure, absorbs UV light, making this detection method suitable. While specific studies focusing solely on this compound are limited, methods developed for the parent compound, Paraquat, and its related metabolites can be adapted. For instance, the determination of Paraquat is often carried out at a wavelength of around 258 nm. inchem.org The analysis of Paraquat Monopyridone would involve optimizing the wavelength to its specific absorption maximum to achieve the best sensitivity.

Key considerations for HPLC-UV analysis include:

Column Selection: A reversed-phase C18 column is often used for the separation of polar compounds like Paraquat and its metabolites.

Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). Ion-pairing reagents may be added to the mobile phase to improve the retention and peak shape of the cationic Paraquat Monopyridone.

Method Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

For enhanced sensitivity and selectivity, HPLC can be paired with a fluorescence detector. While Paraquat Monopyridone itself is not naturally fluorescent, derivatization techniques can be employed to introduce a fluorescent tag. Alternatively, methods developed for related compounds, such as the metabolites of Diquat (Diquat-monopyridone and Diquat-dipyridone), utilize fluorescence detection. nih.govresearchgate.net These metabolites are monitored by a fluorescence detector, suggesting that similar strategies could be developed for Paraquat Monopyridone. nih.govresearchgate.net This approach would involve a post-column reaction to create a fluorescent derivative, significantly lowering the detection limits compared to UV detection.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds like this compound. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This technique can provide better retention for polar analytes that are poorly retained in reversed-phase chromatography. The application of HILIC has been successfully demonstrated for the separation of Paraquat and Diquat, indicating its potential for the analysis of their metabolites.

Interactive Data Table: Comparison of HPLC Detection Methods

| Detector Type | Principle | Applicability to this compound | Potential Advantages | Potential Challenges |

| UV/Vis | Measures the absorption of ultraviolet or visible light by the analyte. | Applicable due to the chromophoric nature of the pyridinium ring. | Widely available, robust, and cost-effective. | Lower sensitivity compared to other detectors, potential for matrix interference. |

| Fluorescence | Detects the emission of light from a fluorescent analyte after excitation. | Potentially applicable with pre- or post-column derivatization. | High sensitivity and selectivity. | Requires a derivatization step, which can add complexity to the method. |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of compounds in complex matrices due to its high sensitivity and selectivity.

Electrospray Ionization (ESI) is the most common ionization technique used for the LC-MS/MS analysis of polar and ionic compounds like this compound. ESI allows for the gentle transfer of ions from the liquid phase to the gas phase, making it ideal for analyzing thermally labile and non-volatile molecules.

A study detailing the simultaneous detection of Paraquat and its metabolites, including Paraquat-monopyridone (MP), by LC-MS/MS provides valuable insights into the analytical parameters. uts.edu.au The method was developed for biological samples and demonstrated good performance characteristics. uts.edu.au

Key Findings from LC-MS/MS Analysis of Paraquat-Monopyridone: uts.edu.au

Linear Range: The method showed a linear range of 5-800 ng/mL for Paraquat-monopyridone. uts.edu.au

Precision: The intra- and inter-day precision, expressed as the relative standard deviation (RSD), was between 3% and 15%. uts.edu.au

Accuracy: The accuracy, expressed as the relative error (RE), was in the range of 80% to 111%. uts.edu.au

The LC-MS/MS apparatus is typically operated in the multiple reaction monitoring (MRM) mode with positive ionization. uts.edu.au This involves selecting a specific precursor ion for Paraquat Monopyridone and then monitoring one or more of its characteristic product ions after fragmentation. This high degree of selectivity minimizes interference from other components in the sample matrix.

Interactive Data Table: LC-MS/MS Method Parameters for Paraquat-Monopyridone

| Parameter | Value/Condition | Reference |

| Instrumentation | Liquid Chromatography-triple Quadrupole Mass Spectrometry | uts.edu.au |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ionization | uts.edu.au |

| Detection Mode | Multiple Reaction Monitoring (MRM) | uts.edu.au |

| Linear Range | 5-800 ng/mL | uts.edu.au |

| Intra-day Precision (RSD) | 3% - 15% | uts.edu.au |

| Inter-day Precision (RSD) | 3% - 15% | uts.edu.au |

| Accuracy (RE) | 80% - 111% | uts.edu.au |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the chemical structure and concentration of analytes. Several spectroscopic methods can be applied to the characterization of this compound.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used for the detection of paraquat and its metabolites at very low concentrations. mdpi.comnih.gov SERS relies on the enhancement of the Raman signal of molecules adsorbed on or near the surface of metallic nanostructures. nih.gov This technique provides a unique "fingerprint" spectrum of the analyte, allowing for its specific identification. nih.gov The sensitivity of SERS makes it a promising tool for trace-level detection of this compound in various samples. nih.gov

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of paraquat and its derivatives. nih.gov The method is based on the principle that these compounds absorb light in the ultraviolet-visible region of the electromagnetic spectrum. nih.gov Paraquat itself has a characteristic absorption maximum around 258 nm. nih.gov The concentration of the analyte is determined by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law. nih.gov To enhance sensitivity and specificity, a chemical reduction step can be employed to produce a colored radical ion with a strong absorbance at a higher wavelength. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of molecular structures. nih.gov While basic NMR data is used for routine identification, advanced NMR techniques can provide detailed structural information for the confirmation of this compound. This includes the determination of proton and carbon environments within the molecule, as well as through-bond and through-space correlations, which can definitively confirm the structure of the monopyridone metabolite.

Electrochemical Detection Methods

Electrochemical sensors have emerged as a promising alternative to traditional chromatographic methods for the detection of paraquat and its derivatives, offering advantages such as high sensitivity, rapid analysis, and portability. researchgate.net While specific electrochemical methods for this compound are not extensively documented, the principles applied to paraquat detection are highly relevant and adaptable. These methods primarily rely on the electrochemical reduction of the bipyridinium structure.

Various modifications of working electrodes have been investigated to enhance the sensitivity and selectivity of paraquat detection. These include the use of nanomaterials such as gold nanoparticles, graphene, and carbon nanotubes, which increase the electrode's active surface area and facilitate electron transfer. researchgate.net For instance, an immunoassay-based electrochemical sensor using a glassy carbon electrode modified with reduced graphene oxide has demonstrated a low limit of detection for paraquat in drinking water. mdpi.com Another approach involves the use of aptamers as recognition elements, which can offer high specificity. A label-free electrochemical aptasensor has been developed for paraquat detection by monitoring the oxygen reduction reaction. nih.gov

The potential for these electrochemical methods to detect this compound is plausible due to the shared electroactive bipyridinium core. However, a key analytical challenge lies in differentiating the metabolite from the parent paraquat compound, as they may exhibit similar electrochemical behavior. Future research could focus on developing selective recognition elements, such as specific antibodies or molecularly imprinted polymers, to be integrated with electrochemical transducers for the specific detection of this compound.

Table 1: Comparison of Electrochemical Sensor Platforms for Paraquat Detection

| Sensor Type | Electrode Modification | Detection Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Immunosensor | Reduced Graphene Oxide (rGO) | 0.05 - 72.9 ng/mL | 0.05 ng/mL | mdpi.com |

| Aptasensor | Aptamer-functionalized electrode | 0.01 - 100.0 µg/mL | 8.9 ng/mL | nih.gov |

| Biosensor | Zeolite Imidazole Framework-8 and p-sulfonylcalix rsc.orgarene coated gold nanoparticles | Not specified | 0.49 pM | nih.gov |

| Nanoparticle-based sensor | Lead Oxide Nanoparticles (PbO-NPs) | 1 - 5 mM | Not specified | rsc.org |

Microfluidic and Paper-Based Analytical Devices (µPADs) for Screening

Microfluidic and paper-based analytical devices (µPADs) represent a significant advancement in the development of low-cost, portable, and user-friendly screening tools for various analytes, including pesticides. These devices are particularly well-suited for on-site and rapid preliminary screening of samples. While research has primarily focused on the detection of paraquat, the platforms can be adapted for the screening of its metabolites like this compound.

Immunoassay principles are commonly integrated into these microfluidic and paper-based devices. For instance, a lateral flow immunoassay (LFIA) has been developed for the rapid screening of paraquat in adulterated herbicides, with a cut-off value of 20.0 ng/mL. researchgate.net Such devices typically rely on the specific binding of an antibody to the target analyte. Given the structural similarity between paraquat and its monopyridone metabolite, there is a potential for cross-reactivity with antibodies developed for paraquat. This could be advantageous for broad screening purposes to detect the presence of either compound. However, for specific detection of this compound, highly specific monoclonal antibodies would need to be developed and integrated into the µPAD design.

The development of µPADs often involves optimizing various parameters, including the choice of substrate, fabrication method, and detection chemistry. Colorimetric detection is frequently employed due to its simplicity and the ability for visual readout. The principle often involves a chemical reaction that produces a colored product in the presence of the analyte. While these methods are excellent for rapid screening, positive results would typically require confirmation by more sensitive and specific laboratory-based techniques such as liquid chromatography-mass spectrometry (LC-MS).

Application of Stable Isotope Labelled Compounds in Analytical Tracing

Stable isotope-labeled compounds are indispensable tools in modern analytical chemistry, particularly in quantitative analysis using mass spectrometry. They serve as ideal internal standards because they have the same chemical and physical properties as the analyte of interest but a different mass, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response. altascientific.cnsimsonpharma.com

For the specific and accurate quantification of this compound, the use of a stable isotope-labeled internal standard is crucial. A deuterated form, D3-Paraquat monopyridone iodide, is commercially available, indicating its application in analytical tracing and quantification. hpc-standards.com The use of such an internal standard is a cornerstone of robust analytical methods, particularly for complex biological and environmental samples.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous determination of paraquat and its main metabolites, including paraquat-monopyridone (MP), in biological samples. uts.edu.au This study highlights the use of Paraquat-d8 as an internal standard for the quantification of both paraquat and its metabolites. uts.edu.au The principle of isotope dilution mass spectrometry (IDMS), where a known amount of the stable isotope-labeled standard is added to the sample at the beginning of the analytical workflow, allows for highly accurate and precise measurements. This approach is considered the gold standard for quantitative analysis in many fields. The availability of stable isotope-labeled this compound facilitates the development and validation of such high-quality analytical methods for its trace-level detection and quantification.

Environmental Dynamics and Ecological Fate of Paraquat Monopyridone Iodide

Occurrence and Distribution in Environmental Compartments

There is no specific information available on the occurrence and distribution of Paraquat (B189505) Monopyridone Iodide in soil, aquatic environments, or its uptake and transformation by plants. Research has focused on the parent compound, paraquat.

Soil Systems: Adsorption, Leaching, and Persistence

No studies specifically detailing the adsorption, leaching, and persistence of Paraquat Monopyridone Iodide in soil systems could be identified. For the parent compound, paraquat, it is known to bind strongly to clay minerals and organic matter in soil, which generally limits its mobility and leaching potential. orst.eduwho.intnih.gov The persistence of paraquat in soil can be long, with half-lives potentially spanning several years, as it is the bound residues that persist. nih.gov The specific binding characteristics and persistence of this compound, however, remain uninvestigated.

Aquatic Environments: Dissolution, Adsorption to Sediments, and Water Column Fate

Data on the dissolution, adsorption to sediments, and fate of this compound in the water column is not available. Paraquat, the parent compound, is known to be readily adsorbed by aquatic weeds and strongly adsorbs to bottom sediments, which rapidly removes it from the water column. who.intresearchgate.net Its persistence in sediment can be significant. epa.gov The behavior of this compound in aquatic systems has not been documented.

Plant-Mediated Uptake and Transformation (Excluding residues in food crops)

There is no available research on the uptake and transformation of this compound by plants. Paraquat itself is a contact herbicide and its translocation within plants is generally limited. researchgate.net It undergoes photochemical degradation on plant surfaces. who.int The extent to which plants might absorb or transform this compound is unknown.

Environmental Half-Life and Persistence Studies

Specific studies determining the environmental half-life and persistence of this compound could not be found. The half-life of the parent compound, paraquat, in soil can be highly variable and can extend for many years due to its strong binding to soil particles. nih.govthaipan.org In the aquatic environment, while its half-life in the water column can be relatively short due to adsorption, its persistence in sediment is much longer. orst.edu

Factors Influencing Environmental Transformation Rates

No information is available regarding the factors that influence the environmental transformation rates of this compound.

pH Effects on Stability and Reactivity

The effect of pH on the stability and reactivity of this compound has not been documented in the reviewed literature. For the parent compound, paraquat, studies have indicated that its adsorption to soil organic matter can be influenced by pH, which in turn affects its mobility. nih.gov An increase in pH above 5.5 can increase the solubility of soil organic matter, leading to a decrease in paraquat retention on peat surfaces. nih.gov

Influence of Organic Matter and Clay Minerals

The environmental dynamics of this compound are significantly influenced by its interaction with soil components, particularly organic matter and clay minerals. While specific research on this compound is limited, the behavior of its parent compound, paraquat, provides critical insights into these interactions. The cationic nature of the paraquat monopyridone moiety dictates its strong affinity for negatively charged soil colloids.

Organic Matter: Soil organic matter (SOM) plays a crucial role in the adsorption of paraquat and, by extension, its degradation products like paraquat monopyridone. The binding of the cationic paraquat molecule to SOM is a primary mechanism of its inactivation in the soil environment. nih.govresearchgate.net The extent of this adsorption is influenced by factors such as the pH of the soil and the presence of other cations. For instance, a decrease in the fraction of paraquat retained on peat surfaces has been observed at a pH above 5.5, which can favor the mobility of the herbicide. nih.govresearchgate.net The presence of exchangeable cations, such as Ca²⁺, can also impact the adsorption capacity of organic matter. nih.gov

Table 1: Adsorption Characteristics of Paraquat on Various Soil Components

| Adsorbent | Adsorption Capacity | Factors Influencing Adsorption | Reference |

|---|---|---|---|

| Soil Organic Matter (Peat) | Variable | pH, presence of exchangeable cations | nih.govresearchgate.net |

| Montmorillonite Clay | High | Cation exchange capacity, interlayer spacing | mdpi.com |

| Kaolinite Clay | Moderate | Cation exchange capacity | mdpi.com |

| General Soil | Strong | Clay content, organic matter content | researchgate.netorst.edu |

This table is based on data for paraquat, the parent compound of this compound, due to the limited availability of specific data for the latter.

Temperature and Light Intensity Dependencies

The degradation of this compound in the environment is influenced by abiotic factors such as temperature and light intensity. These factors can affect the rate of chemical and photochemical degradation processes.

Light Intensity: Photochemical degradation is a significant pathway for the breakdown of paraquat that remains on plant surfaces or in clear, shallow waters. Sunlight can induce the degradation of paraquat to various byproducts, including paraquat monopyridone. Therefore, the light intensity will directly influence the rate of formation of this compound from its parent compound in certain environmental compartments. Further photochemical degradation of paraquat and its byproducts can occur, particularly in the presence of photosensitizers. However, once paraquat is adsorbed to soil particles, it is shielded from sunlight, and photodegradation becomes a negligible process. epa.gov

Table 2: Factors Affecting the Degradation of Paraquat

| Factor | Effect on Degradation | Environmental Compartment | Reference |

|---|---|---|---|

| Temperature | Increased microbial degradation of bioavailable fraction | Soil solution | orst.edu |

| Light Intensity (Sunlight) | Promotes photochemical degradation | Plant surfaces, clear water | epa.gov |

This table is based on data for paraquat, the parent compound of this compound, due to the limited availability of specific data for the latter.

Bioavailability and Mobility in Environmental Systems

The bioavailability and mobility of this compound in the environment are intrinsically linked to its strong affinity for soil components.

Bioavailability: The bioavailability of paraquat and its degradation products to plants and microorganisms is severely limited by its rapid and strong adsorption to soil organic matter and clay minerals. orst.edu This binding process renders the compound largely inactive in the soil. researchgate.net While a very small fraction may remain in the soil solution and be available for uptake by organisms, this amount is generally considered to be low. mdpi.com The strong adsorption is the primary reason why paraquat typically does not exhibit significant soil residual activity against crops sown after its application.

Mobility: The mobility of this compound in soil is expected to be very low. The strong electrostatic attraction between the cationic paraquat monopyridone and negatively charged soil particles results in its rapid immobilization. researchgate.netepa.gov Consequently, leaching of paraquat into groundwater is not considered a significant risk in most agricultural soils. epa.govepa.gov The immobility of paraquat in soil is a key characteristic of its environmental fate. researchgate.net However, the potential for mobility could be influenced by soil pH, as higher pH can increase the solubility of soil organic matter, potentially leading to a decrease in the fraction of paraquat retained on soil surfaces and a slight increase in its mobility. nih.govresearchgate.net

Table 3: Summary of Bioavailability and Mobility of Paraquat

| Parameter | Description | Key Influencing Factors | Reference |

|---|---|---|---|

| Bioavailability | Very low in soil | Strong adsorption to clay minerals and organic matter | researchgate.netorst.edu |

| Mobility | Very low in most soils | Strong adsorption to soil colloids | epa.govepa.gov |

| Leaching Potential | Low | High adsorption affinity for soil particles | epa.gov |

This table is based on data for paraquat, the parent compound of this compound, due to the limited availability of specific data for the latter.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Research Standards

The availability of high-purity analytical standards is a prerequisite for accurate toxicological and environmental studies. Currently, the synthesis of Paraquat (B189505) Monopyridone Iodide for research purposes can be challenging. Future research should focus on developing novel, efficient, and scalable synthetic routes.

Key areas of investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. A systematic investigation into MAOS parameters (temperature, pressure, and reaction time) could lead to an optimized synthesis protocol.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for Paraquat Monopyridone Iodide would enable the on-demand production of this standard.

Biocatalytic Synthesis: The use of enzymes to catalyze specific steps in the synthesis could offer a greener and more selective alternative to traditional chemical methods. Research into identifying or engineering suitable enzymes for the conversion of a precursor to Paraquat Monopyridone could be a promising avenue.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, enhanced reaction control. | Scalability may be limited, requires specialized equipment. |

| Flow Chemistry | High scalability, improved safety, consistent product quality. | Initial setup costs can be high, requires expertise in flow reactor technology. |

| Biocatalytic Synthesis | High selectivity, environmentally friendly, mild reaction conditions. | Enzyme discovery and optimization can be time-consuming, potential for low yields. |

Advanced Computational Modeling for Predictive Understanding of Reactivity and Fate

Computational modeling provides a powerful tool for predicting the environmental behavior of chemical compounds, reducing the need for extensive and costly experimental studies. Future research should leverage advanced computational techniques to understand the reactivity and fate of this compound.

Specific modeling approaches that should be explored include:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of this compound, providing insights into its reactivity and potential interaction with environmental matrices.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environmental compartments, such as soil and water, predicting its adsorption, diffusion, and partitioning behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the toxicity and biodegradability of this compound based on its molecular structure.

Key parameters for computational modeling are outlined in Table 2.

Table 2: Key Parameters for Computational Modeling of this compound

| Modeling Technique | Key Input Parameters | Predicted Outputs |

| Density Functional Theory (DFT) | Molecular geometry, basis set, exchange-correlation functional. | Electronic structure, reaction energies, spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Force field parameters, solvent model, temperature, pressure. | Adsorption coefficients, diffusion rates, binding affinities. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Molecular descriptors, experimental toxicity/degradation data. | Predicted toxicity, biodegradability, environmental persistence. |

Elucidation of Undiscovered Degradation Pathways

While the formation of paraquat monopyridone from paraquat is a known degradation pathway, the subsequent fate of this metabolite is less understood. nih.gov Future research must focus on identifying and characterizing previously undiscovered degradation pathways of this compound.

Research efforts should be directed towards:

Advanced Oxidation Processes (AOPs): Investigating the degradation of this compound using AOPs such as ozonation, photocatalysis, and Fenton-like reactions can reveal novel transformation products. nih.govresearchgate.netnih.gov

Microbial Degradation Studies: Isolating and characterizing microorganisms capable of degrading this compound can lead to the discovery of new metabolic pathways. nih.govmdpi.com

Stable Isotope Labeling Studies: Using isotopically labeled this compound can help trace its transformation in complex environmental systems and identify novel metabolites.

Integration of Omics Technologies for Microbial Biotransformation Studies

The role of microorganisms in the biotransformation of paraquat and its metabolites is a critical area of study. frontiersin.org The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide a holistic understanding of the microbial processes involved in the degradation of this compound.

Future research should incorporate:

Metagenomics: This approach can be used to identify the microbial communities present in paraquat-contaminated environments and to pinpoint the genes and enzymes responsible for the degradation of this compound. mdpi.comfrontiersin.orgfrontiersin.org

Transcriptomics and Proteomics: These techniques can reveal how the gene expression and protein production of specific microorganisms change in response to the presence of this compound, providing insights into the metabolic pathways involved in its degradation. nih.gov

Metabolomics: By analyzing the small-molecule metabolites produced during the microbial degradation of this compound, researchers can reconstruct the complete biotransformation pathway. nih.govresearchgate.netresearchgate.net

Design of Next-Generation Analytical Platforms for Ultrasensitive Environmental Monitoring

The development of sensitive and selective analytical methods is essential for monitoring the presence of this compound in the environment. Future research should focus on the design of next-generation analytical platforms for its ultrasensitive detection.

Promising areas for development include:

Electrochemical Sensors: The development of novel electrode materials and recognition elements can lead to highly sensitive and portable electrochemical sensors for the on-site detection of this compound. nih.gov

Aptamer-Based Biosensors: Aptamers, single-stranded DNA or RNA molecules that can bind to specific targets, can be used to develop highly selective biosensors for this compound.

Advanced Mass Spectrometry Techniques: The use of high-resolution mass spectrometry coupled with advanced separation techniques can enable the unambiguous identification and quantification of this compound and its degradation products at trace levels in complex environmental samples. mdpi.com

A comparison of emerging analytical platforms is provided in Table 3.

Table 3: Comparison of Next-Generation Analytical Platforms for this compound

| Analytical Platform | Principle of Detection | Potential Advantages |

| Electrochemical Sensors | Measurement of current or potential changes upon analyte binding. | High sensitivity, portability, low cost. nih.govrsc.org |

| Aptamer-Based Biosensors | Specific binding of aptamers to the target analyte. | High selectivity, stability, ease of synthesis. researchgate.net |

| High-Resolution Mass Spectrometry | Accurate mass measurement of the analyte and its fragments. | High specificity, ability to identify unknown metabolites. mdpi.com |

Q & A

Q. How is Paraquat Monopyridone Iodide structurally characterized in degradation studies?

this compound (C₁₀H₁₀ClN₂O, molecular weight 201) is identified as a key intermediate in Paraquat’s oxidative degradation pathway. Structural confirmation is achieved via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which isolates and identifies its molecular ion peak (m/z 201) and fragmentation patterns. Comparative analysis with synthetic standards and UV-Vis spectral data (λₘₐₓ ~260 nm) further validates its identity .

Q. What analytical methods are used to detect this compound in biological samples?

- HPLC-UV/Vis : Reverse-phase C18 columns with a mobile phase of acetonitrile:water (70:30, pH 2.5 adjusted with trifluoroacetic acid) achieve baseline separation. Detection limits range from 0.01–0.1 ppm in tissues like liver and kidney .

- Radiolabeling : ¹⁴C-labeled Paraquat tracks Monopyridone Iodide metabolites in excretion studies, revealing 2–3% urinary excretion in ruminants .

- Fluorescence Spectroscopy : Stilbazolium dye complexes (e.g., DAST with pillar[5]-arene) enable turn-off fluorescence detection in aqueous matrices, with a 28-fold enhancement for sensitive quantification .

Q. What are the primary metabolic pathways involving this compound in mammalian systems?

Paraquat undergoes sequential oxidation to Monopyridone Iodide (via NADPH-cytochrome P450 reductase), followed by further degradation to 4-carboxy-1-methylpyridinium and picolinic acid. Key steps include:

- Oxidation : Paraquat → Monopyridone Iodide (via single-electron transfer).

- Decarboxylation : 4-Carboxy-1-methylpyridinium → picolinic acid.

- Hydrolysis : Picolinic acid → malate, oxalate, and formate . Excretion studies in goats show Monopyridone Iodide accounts for 3.2% of total radioactive residues (TRR) in liver tissues .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s environmental persistence versus rapid excretion?

- Controlled Degradation Studies : Compare UV-C photolysis (direct cleavage) versus TiO₂/SiC photocatalysis (enhanced hydroxyl radical generation) to quantify degradation kinetics. For example, UV-C alone achieves 60% degradation in 4 hours, while TiO₂/SiC reduces this to 1.5 hours .

- In Vivo/In Vitro Comparisons : Use ¹⁴C-labeled Paraquat in rodent models to track tissue-specific retention (e.g., 0.56 ppm in liver vs. 0.74 ppm in kidney) against environmental half-life data .

- Statistical Modeling : Apply multivariate regression to reconcile rapid urinary excretion (80% within 24 hours) with soil adsorption coefficients (Kₒc = 10,000 mL/g) .

Q. What in vivo models are appropriate for studying this compound’s role in oxidative stress and neurodegeneration?

- Aged Murine Models : Mice >18 months old exhibit augmented dopamine neuron loss (30–40% reduction in striatal neurons) and mitochondrial superoxide (O₂•⁻) production (2.5-fold increase) post-Paraquat exposure, mimicking Parkinsonian pathology .

- Genetic Knock-ins : G2019S LRRK2 mutations alter Paraquat’s neuroinflammatory impact, with microglial activation increasing IL-6 by 150% compared to wild-type mice .

- Dual-Hit Models : Combine Paraquat with lipopolysaccharide (LPS) to assess blood-brain barrier (BBB) permeability via Evans blue assay (20% leakage increase) .

Q. How can novel spectroscopic techniques improve detection of this compound in complex matrices?

- Fluorescence Indicator Displacement (FID) : A pillar[5]-arene/DAST complex detects this compound at 10 nM sensitivity via fluorescence quenching (ΔF = 28-fold) in water .

- Surface-Enhanced Raman Spectroscopy (SERS) : Gold nanoparticles functionalized with thiolated aptamers achieve 0.1 ppb detection in soil extracts, validated against HPLC-MS .

- Magnetic Resonance Imaging (MRI) : T2-weighted imaging in rats reveals asymmetrical dopaminergic neuron loss (15% left vs. 25% right hemisphere) post-Paraquat exposure .

Key Considerations for Researchers

- Contradictory Data : Address industry-funded vs. independent study discrepancies by using blinded analysis and standardized protocols (e.g., OECD Guidelines) .

- Ethical Constraints : Replace primate models with transgenic mice or 3D blood-brain barrier organoids for neurotoxicity studies .

- Sample Preparation : For environmental matrices, use solid-phase extraction (SPE) with C18 cartridges and 0.1% formic acid elution to minimize matrix interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.